Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Overview
Description
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a heterocyclic compound with the molecular formula C6H8N2O2. It is characterized by a bicyclic structure consisting of a pyrrole ring fused with a pyrrolidine ring, forming a unique and stable dione configuration.
Mechanism of Action
Target of Action
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound with potential biological activity . .
Mode of Action
It is synthesized via a Hantzsch-type domino process, involving initial nucleophilic C-addition or substitution and subsequent intramolecular nucleophilic addition
Biochemical Pathways
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Result of Action
Compounds with similar structures have been shown to exhibit a wide range of biological activities , suggesting that this compound might also have significant molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione can be synthesized through several methods. One common approach involves the [3+2] cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This method is efficient, environmentally friendly, and proceeds with good functional group tolerance . Another method involves the cyclization of N-arylbromomaleimides with aminocrotonic acid esters, which is a highly chemo- and stereoselective reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and photochemical reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties .
Scientific Research Applications
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:
Comparison with Similar Compounds
- Pyrrolopyrazine derivatives
- Hexahydropyrrolo[3,4-b]pyrroles
- Pyrrolo[1,2-a]pyrazines
This detailed overview provides a comprehensive understanding of Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVCGCJYCUKMIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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